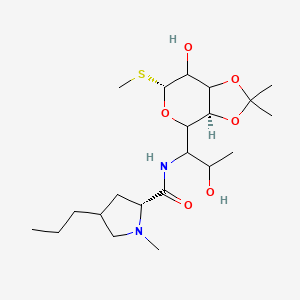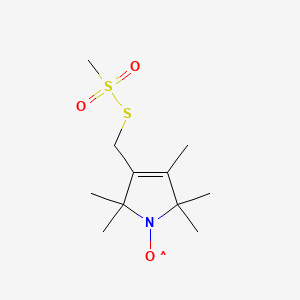
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate is a complex organic compound with the molecular formula C11H20NO3S2 This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with methanesulfonyl and oxidanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the reaction of the pyrrolidine intermediate with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidanyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate: shares similarities with other sulfonyl-containing compounds, such as methanesulfonyl chloride and sulfonamides.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures, such as proline and pyrrolidine-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
339072-96-7 |
|---|---|
Formule moléculaire |
C11H21NO3S2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-hydroxy-2,2,3,5,5-pentamethyl-4-(methylsulfonylsulfanylmethyl)pyrrole |
InChI |
InChI=1S/C11H21NO3S2/c1-8-9(7-16-17(6,14)15)11(4,5)12(13)10(8,2)3/h13H,7H2,1-6H3 |
Clé InChI |
MMNQHAFLTLSLNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N(C1(C)C)[O])(C)C)CSS(=O)(=O)C |
SMILES canonique |
CC1=C(C(N(C1(C)C)O)(C)C)CSS(=O)(=O)C |
Synonymes |
2,5-Dihydro-2,2,3,5,5-pentamethyl-4-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


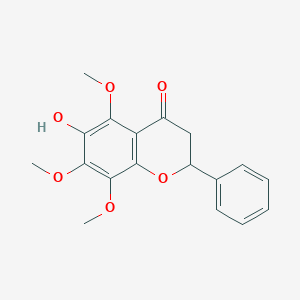
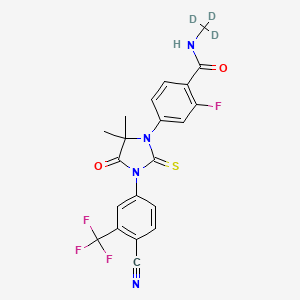
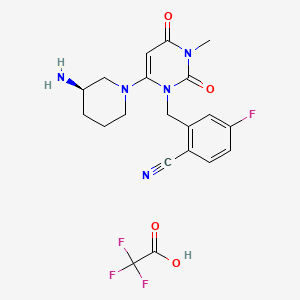

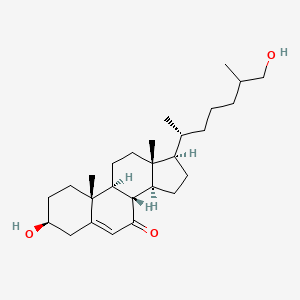

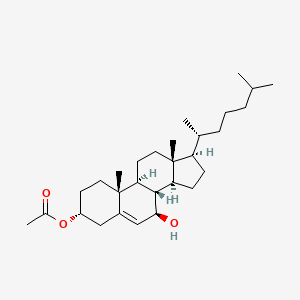
![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

